Cas no 34316-15-9 (Chelerythrine)
Chelerythrine Chemical and Physical Properties
Names and Identifiers
-
- Chelerythrine chloride
- CHELERYTHRINE(TODDALINE)(RG)
- 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium
- 1,2-Dimethoxy-N-methyl-[1,3]benzodioxolo[5,6-c]phenanthridinium chloride
- 1,2-Dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
- 2,3-(Epoxymethanoxy)-5-methyl-7,8-dimethoxybenzo[c]phenanthridine-5-ium
- Cheleritrine
- Chelerythrine
- CHELERYTHRINE(TODDALINE)(RG) PrintBack
- Chelerythrine,Toddaline
- Broussonpapyrine
- Chelerythrin
- Chelerythrin chlorid
- Chelerythrin-Kation
- [ "" ]
- TODDALINE(RG)
- Toddalin
- E3B045W6X0
- C21H18NO4
- C21H18ClNO4
- 1,2-D
- NCGC00015225-01
- NCGC00162102-03
- 1ST157280
- FT-0686582
- BSPBio_001558
- SR-01000075750-5
- CHELERYTHRINE [MI]
- Toddaline
- HMS3402N20
- BCP02912
- NCGC00015225-06
- (1,3)BENZODIOXOLO(5,6-C)PHENANTHRIDINIUM, 1,2-DIMETHOXY-12-METHYL-
- SR-01000075750
- NCGC00015225-02
- NCGC00015225-03
- NCGC00162102-02
- NCGC00015225-04
- NCGC00015225-05
- [1,3]Benzodioxolo[5,6-c]phenanthridinium, 1,2-dimethoxy-12-methyl-
- Q5089853
- UNII-E3B045W6X0
- 1,2-Dimethoxy-12-methyl-12lambda~5~-[1,3]benzodioxolo[5,6-c]phenanthridine hydrochloride
- CS-0022541
- NCGC00015225-07
- HMS1791N20
- 1,2-DIMETHOXY-12-METHYL(1,3)DIOXOLO)4',5':4,5)BENZO(1,2-C)PHENANTHRIDINIUM
- CHELERYTHRINE [WHO-DD]
- CCG-204336
- 17,18-dimethoxy-21-methyl-5,7-dioxa-21-azapentacyclo[11.8.0.0^{2,10}.0^{4,8}.0^{14,19}]henicosa-1(13),2,4(8),9,11,14(19),15,17,20-nonaen-21-ium
- Lopac-C-2932
- LLEJIEBFSOEYIV-UHFFFAOYSA-N
- 17,18-dimethoxy-21-methyl-5,7-dioxa-21-azapentacyclo[11.8.0.0^{2,10}.0^{4,8}.0^{14,19}]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaen-21-ium
- GTPL5953
- BRD-K87904882-001-02-3
- HMS1989N20
- CTI
- NCI60_041672
- 1,2-Dimethoxy-12-methyl(1,3)benzodioxolo(5,6-c)phenanthridinium
- BDBM25524
- HY-N2359
- CHEMBL13045
- AKOS028108433
- 1,2-Dimethoxy-N-methyl(1,3)benzodioxolo(5,6-c)phenanthridinium chloride
- MEGxp0_001953
- 1,2-Dimethoxy-12-methyl-[1,3]dioxolo-[4',5':4,5]benzo[1,2-c]phenanthridin-12-ium
- 1,2-dimethoxy-12-methyl(1,3)benzodioxolo(5,6-c)phenanthridin-12-ium
- DTXSID20861211
- EINECS 251-930-0
- 34316-15-9
- NSC646662
- Chelerytherine
- 1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
- Lopac0_000241
- SCHEMBL288915
- CHEBI:78373
- NCI60_003349
- NS00089928
- 1,2-Dimethoxy-12-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-c]phenanthridin-12-ium
- NCGC00162102-04
- NCGC00162102-05
- NCGC00162102-01
- Dataset-S1.191
- Toddaline chloride
- Chelerythrine?
- DB-050176
- STL581484
-
- MDL: MFCD00060717
- Inchi: 1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1
- InChI Key: LLEJIEBFSOEYIV-UHFFFAOYSA-N
- SMILES: O1COC2C1=CC1C(C=2)=CC=C2C3C=CC(=C(C=3C=[N+](C)C2=1)OC)OC
Computed Properties
- Exact Mass: 383.09200
- Monoisotopic Mass: 383.0924357 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 516
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 383.8
- Topological Polar Surface Area: 40.8
- XLogP3: 4.6
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2985 (rough estimate)
- Melting Point: 195-205 ºC
- Boiling Point: 496.37°C (rough estimate)
- Flash Point: No data available
- Refractive Index: 1.5614 (estimate)
- PSA: 40.80000
- LogP: 0.72060
- Vapor Pressure: No data available
Chelerythrine Security Information
- Signal Word:Danger
- Hazard Statement: H300-H315-H319-H335
- Warning Statement: P261-P264-P301+P310+P330-P305+P351+P338
- Hazard Category Code: R20/21/22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:Ⅲ
- Storage Condition:Inert atmosphere,2-8°C(BD120563)
- Safety Term:S36/37
- Risk Phrases:R20/21/22
Chelerythrine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Chelerythrine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AP569-5mg |
Chelerythrine |
34316-15-9 | ,>98% | 5mg |
¥210.0 | 2022-02-28 | |
| MedChemExpress | HY-N2359-5mg |
Chelerythrine |
34316-15-9 | 5mg |
¥500 | 2023-03-07 | ||
| MedChemExpress | HY-N2359-10mg |
Chelerythrine |
34316-15-9 | 10mg |
¥900 | 2023-03-07 | ||
| MedChemExpress | HY-N2359-20mg |
Chelerythrine |
34316-15-9 | 20mg |
¥1500 | 2023-03-07 | ||
| ChemFaces | CFN98449-20mg |
Chelerythrine |
34316-15-9 | >=98% | 20mg |
$100 | 2021-07-22 | |
| DC Chemicals | DC20266-100 mg |
Chelerythrine |
34316-15-9 | >98% | 100mg |
$450.0 | 2022-02-28 | |
| DC Chemicals | DC20266-250 mg |
Chelerythrine |
34316-15-9 | >98% | 250mg |
$700.0 | 2022-02-28 | |
| DC Chemicals | DC20266-1 g |
Chelerythrine |
34316-15-9 | >98% | 1g |
$1300.0 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R020994-25mg |
Chelerythrine |
34316-15-9 | 98%() | 25mg |
¥671 | 2021-08-25 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0340-100mg |
Chelerythrine |
34316-15-9 | 98% | 100mg |
$96 | 2022-04-26 |
Chelerythrine Suppliers
Chelerythrine Related Literature
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Chandrima Jash,Pritha Basu,Pavan V. Payghan,Nanda Ghoshal,Gopinatha Suresh Kumar Phys. Chem. Chem. Phys. 2015 17 16630
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2. Naturally occurring quaternary benzo[c]phenanthridine alkaloids selectively stabilize G-quadruplexesPetra Jarosova,Petr Paroulek,Michal Rajecky,Veronika Rajecka,Eva Taborska,Ramon Eritja,Anna Avi?ó,Stefania Mazzini,Raimundo Gargallo,Petr Taborsky Phys. Chem. Chem. Phys. 2018 20 21772
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Pritha Basu,Gopinatha Suresh Kumar RSC Adv. 2015 5 29953
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Jyotsna Bhat,Subhrangsu Chatterjee RSC Adv. 2016 6 36667
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Li-bing Zhang,Hao Wu,Li-ming Du,Guang-quan Wang,Yin-xia Chang Anal. Methods 2012 4 1117
Additional information on Chelerythrine
Chelerythrine (CAS No. 34316-15-9): A Comprehensive Overview of Its Applications and Recent Research Findings
Chelerythrine, with the chemical formula C19H19O4N, is a naturally occurring bisbenzylisoquinoline alkaloid primarily extracted from the roots of Sanguinaria canadensis (bloodroot). This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The systematic name of this compound highlights its structural complexity, which includes a chelating moiety and a benzyl group, contributing to its unique chemical properties.
The CAS number 34316-15-9 uniquely identifies Chelerythrine in scientific literature and databases, facilitating its accurate classification and study. This alkaloid has been extensively researched for its pharmacological effects, particularly in the context of cancer therapy, inflammation modulation, and neuroprotective properties. The molecular structure of Chelerythrine features a benzylisoquinoline core, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Recent studies have elucidated the mechanisms through which Chelerythrine exerts its biological effects. One of the most notable findings is its role as an inhibitor of protein kinase C (PKC), particularly PKCβII. This inhibition has been linked to its ability to induce apoptosis in cancer cells by disrupting the cell cycle and promoting DNA damage. Additionally, Chelerythrine has shown anti-inflammatory properties by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.
The anti-cancer potential of Chelerythrine has been further explored in preclinical studies. Research indicates that it can selectively target and kill cancer cells while sparing normal cells, making it a candidate for developing novel chemotherapeutic agents. Mechanistic studies have revealed that Chelerythrine induces oxidative stress in cancer cells by inhibiting the activity of antioxidant enzymes, leading to mitochondrial dysfunction and apoptosis. Furthermore, it has been observed to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby enhancing the sensitivity of cancer cells to apoptosis.
In addition to its anti-cancer properties, Chelerythrine has demonstrated neuroprotective effects in various experimental models. Studies have shown that it can protect against neurotoxicity induced by glutamate exposure, a common cause of excitotoxicity in neurological disorders such as Alzheimer's disease and Parkinson's disease. The protective effects of Chelerythrine are attributed to its ability to inhibit the activation of NMDA receptors, which are overactivated in response to excessive glutamate levels. This inhibition helps prevent neuronal damage and reduces inflammation in the brain.
The pharmacokinetic profile of Chelerythrine is another area of active research. Initial studies suggest that it exhibits moderate oral bioavailability but undergoes rapid metabolism upon absorption. The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which convert Chelerythrine into inactive metabolites. Understanding these metabolic pathways is crucial for optimizing drug delivery systems and minimizing side effects. Efforts are underway to develop prodrugs or formulations that enhance the bioavailability and target specificity of Chelerythrine.
The synthetic chemistry behind producing high-purity forms of Chelerythrine is also an important consideration for pharmaceutical applications. Natural extraction methods can yield impure samples with variable concentrations, making synthetic routes valuable for consistent production. Researchers have developed multi-step synthetic pathways that mimic the natural biosynthesis of bisbenzylisoquinoline alkaloids, allowing for scalable production without relying on plant sources. These synthetic methods often involve key intermediates such as (S)-reticuline and (S)-scoulerine, which are converted into more complex structures through enzymatic or chemical transformations.
The safety profile of Chelerythrine, particularly in clinical settings, remains under investigation. Preclinical toxicology studies have indicated that high doses may cause hepatotoxicity and gastrointestinal distress, highlighting the need for careful dosing regimens in human trials. However, these findings also underscore the importance of further research to determine safe therapeutic windows and potential adverse effects associated with long-term use. Collaborative efforts between academia and industry are essential for translating preclinical successes into effective clinical treatments.
The future direction of research on Chelerythrine includes exploring its potential as a combination therapy with other anti-cancer agents. Studies suggest that combining Chelerythrine with conventional chemotherapeutic drugs or targeted therapies may enhance treatment efficacy by mechanisms such as synergistic induction of apoptosis or suppression of drug resistance pathways. Additionally, investigating novel derivatives or analogs of Chelerythrine, which may exhibit improved pharmacological properties while maintaining safety profiles, could open new avenues for therapeutic development.
In conclusion,
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